
2-(4-Methylpentyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpentyl)phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a phenol group substituted with a 4-methylpentyl group, making it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(4-Methylpentyl)phenol can be synthesized through various methods, including nucleophilic aromatic substitution and rearrangement reactions. One common method involves the reaction of an aryl halide with a nucleophile under specific conditions to form the phenol derivative . Another method includes the hydrolysis of phenolic esters or ethers .
Industrial Production Methods
On an industrial scale, phenols are often produced through the hydrolysis of diazonium salts. This involves treating an aromatic primary amine with nitrous acid to form diazonium salts, which are then hydrolyzed to produce phenols .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylpentyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like chromic acid.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols makes them highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens, nitric acid, and sulfuric acid are used under controlled conditions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces hydroquinones.
Substitution: Produces various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpentyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing bioactive natural products and conducting polymers.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Used in the production of plastics, adhesives, and coatings due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of 2-(4-Methylpentyl)phenol involves its interaction with various molecular targets. As a phenol, it can act as a potent proteolytic agent, dissolving tissue on contact via proteolysis. In high concentrations, it can produce chemical neurolysis when injected next to a nerve .
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylpentyl)phenol can be compared with other phenol derivatives such as:
Butylated hydroxyanisole (BHA): Used as an antioxidant in foods and cosmetics.
Butylated hydroxytoluene (BHT): Another antioxidant used in various chemical products.
These compounds share similar antioxidant properties but differ in their specific applications and molecular structures.
Eigenschaften
CAS-Nummer |
95466-26-5 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
2-(4-methylpentyl)phenol |
InChI |
InChI=1S/C12H18O/c1-10(2)6-5-8-11-7-3-4-9-12(11)13/h3-4,7,9-10,13H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
LLIGXYDULHXBDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate](/img/structure/B14348649.png)
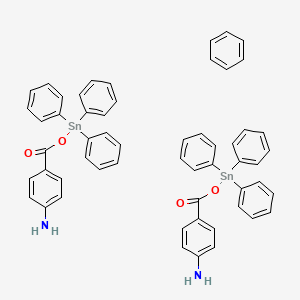
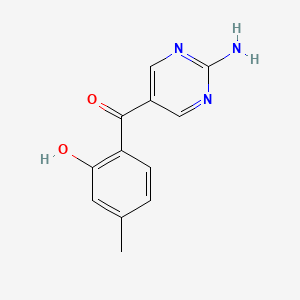
![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)
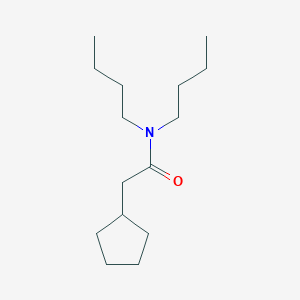
![1,4-Bis[(4-hydroxyphenyl)sulfanyl]butane-2,3-diol](/img/structure/B14348668.png)
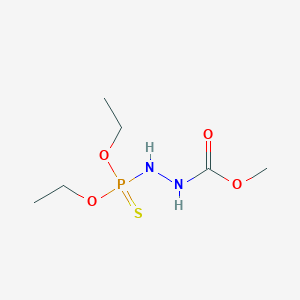


![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
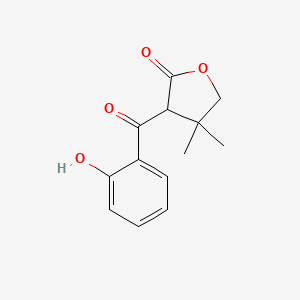
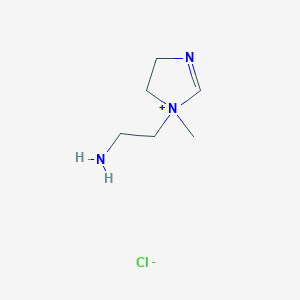
![N-[4-(Diethylamino)-2-methylphenyl]-N'-(2-hydroxyphenyl)urea](/img/structure/B14348710.png)

